molecular formula C8H9F2NO2S B13175223 1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide

1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide

Cat. No.: B13175223
M. Wt: 221.23 g/mol
InChI Key: XPJAZESAGQGXEV-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3,5-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the difluorophenyl ring can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)-N-methylmethanesulfonamide
  • 1-(4-Fluorophenyl)-N-methylmethanesulfonamide
  • 1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide

Uniqueness

1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3

InChI Key

XPJAZESAGQGXEV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC(=CC(=C1)F)F

Origin of Product

United States

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